molecular formula C18H11ClF3NO2 B11992114 N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B11992114
M. Wt: 365.7 g/mol
InChI Key: LGVLEMNOYHDUPC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a 4-chlorophenyl group and a 3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 4-chloroaniline with 3-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then cyclized to produce the furan ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the furan ring can facilitate interactions with other molecular structures. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the furan ring, which together contribute to its distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H11ClF3NO2

Molecular Weight

365.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H11ClF3NO2/c19-13-4-6-14(7-5-13)23-17(24)16-9-8-15(25-16)11-2-1-3-12(10-11)18(20,21)22/h1-10H,(H,23,24)

InChI Key

LGVLEMNOYHDUPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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